molecular formula C16H9ClF2N4S B11481117 6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11481117
M. Wt: 362.8 g/mol
InChI Key: IGGWOGTYKNHSCK-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that contains a triazole and thiadiazine ring system. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of 4-chlorobenzohydrazide with 2,5-difluorobenzaldehyde to form a hydrazone intermediate, which then undergoes cyclization with a thiadiazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, particularly at the positions ortho or para to the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved could be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-1,2,4-triazole: Lacks the thiadiazine ring.

    6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-1,3,4-thiadiazole: Lacks the triazole ring.

    6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but different ring fusion.

Uniqueness

The unique combination of the triazole and thiadiazine rings in 6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness could make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H9ClF2N4S

Molecular Weight

362.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H9ClF2N4S/c17-10-3-1-9(2-4-10)14-8-24-16-21-20-15(23(16)22-14)12-7-11(18)5-6-13(12)19/h1-7H,8H2

InChI Key

IGGWOGTYKNHSCK-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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